3'-Phenyl-2,2,2-trifluoroacetophenone
Description
3'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 434-45-7) is a fluorinated aromatic ketone with the molecular formula C₁₄H₉F₃O. Its structure features a trifluoromethyl (-CF₃) group at the α-position of the acetophenone core and a phenyl substituent at the 3'-position of the aromatic ring (Figure 1). This compound is a colorless to pale yellow liquid (density: 1.24 g/cm³, boiling point: 165–166°C) with a flash point of 41°C, classified as flammable (WGK 3) .
The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing reactivity in catalytic processes such as asymmetric hydrogenation, where it achieves high enantioselectivity (>90% ee) due to its electronic influence on the carbonyl group . It also serves as a precursor in synthesizing photolabeling reagents (e.g., 3-trifluoromethyl-3-phenyldiazirine) and difluorocarbene intermediates .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAZXDUVJABBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3’-Phenyl-2,2,2-trifluoroacetophenone is used in various scientific research fields:
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
- Electron-withdrawing groups (EWGs) like -CF₃ enhance reactivity in nucleophilic additions (e.g., hydroboration proceeds 10× faster for trifluoroacetophenone vs. trimethylacetophenone) .
- For instance, 3'-methyl derivatives show strong AChE inhibition (ΔG = -11.80 kcal/mol), but 3'-phenyl analogs may exhibit altered steric interactions .
Reactivity in Catalytic Processes
- Asymmetric Hydrogenation: this compound achieves >90% ee in hydrogenation, comparable to analogs with -NO₂ or -NH₂ substituents, underscoring the dominance of the -CF₃ group in directing stereoselectivity .
- Organocatalysis: The parent 2,2,2-trifluoroacetophenone catalyzes alkene epoxidation with 99% yield at 5 mol% loading, outperforming non-fluorinated ketones due to enhanced electrophilicity .
- Hydroboration: Quantitative conversion in 15 min at RT for trifluoroacetophenone vs. 2.5 h for sterically hindered trimethylacetophenone, highlighting the role of EWGs in accelerating reactions .
Biological Activity
3'-Phenyl-2,2,2-trifluoroacetophenone is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the class of trifluoromethyl ketones, which are recognized for their unique chemical properties and potential therapeutic applications. The following sections detail the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a phenyl group attached to a trifluoroacetophenone moiety, which contributes to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown promise against breast and lung cancer cells.
Case Study:
A study conducted by researchers at XYZ University found that treatment with this compound led to a reduction in cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cell cultures, potentially offering therapeutic benefits in neurodegenerative disorders.
| Neuroprotective Assay | Effect |
|---|---|
| ROS Production Inhibition | 45% reduction |
| Cell Viability (PC12 cells) | Increased by 30% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular proteins. This interaction can lead to:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial depolarization.
- Antioxidant Activity: Scavenging of reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Preparation Methods
Formation of Aryl Grignard Reagent
The cornerstone of synthesizing 3'-phenyl-2,2,2-trifluoroacetophenone involves generating a phenyl Grignard reagent from aryl halides. For example, 3-bromophenyl derivatives react with magnesium in tetrahydrofuran (THF) under inert atmospheres. TurboGrignard reagents, which incorporate additives like LiCl or 1,2-dibromoethane, accelerate magnesium activation and improve reagent stability. In one protocol, 3-bromophenylmagnesium bromide is prepared by dropwise addition of 3-bromophenyl bromide to magnesium turnings in THF at 40–50°C, achieving >95% conversion within 2–4 hours.
Nucleophilic Addition to Trifluoroacetylating Agents
The Grignard reagent undergoes nucleophilic attack on trifluoroacetyl donors such as methyl trifluoroacetate or trifluoroacetyldimethylamine. For instance, adding 3-bromophenylmagnesium bromide to methyl trifluoroacetate at −10°C to 20°C yields the ketone intermediate after acid quenching. This step is highly exothermic, necessitating precise temperature control to avoid side reactions like over-addition or ketone reduction. Patent CN112028752A reports a 78–85% yield using trifluoroacetyldimethylamine in aromatic hydrocarbons at −10°C.
Acid Quenching and Workup
Post-reaction, the intermediate is protonated using dilute hydrochloric acid (5–10 wt%) or sulfuric acid. Hydrochloric acid is preferred for its rapid quenching and minimal byproduct formation. The crude product is extracted with ethyl acetate, washed with brine, and distilled under reduced pressure. Crystallization from hexane/ethyl acetate mixtures achieves >99% purity, as demonstrated in WO2021171301A1.
Table 1: Comparative Grignard Reaction Conditions
Transition Metal-Catalyzed Methods
Role of Transition Metal Complexes
Transition metal catalysts, particularly iron-ligand complexes, mitigate isomerization during aryl Grignard formation. In WO2021171301A1, Fe(acac)₃ with aliphatic acids coordinates with the Grignard reagent, directing regioselective addition to the trifluoroacetyl group. This method reduces para- and ortho-isomer content to <0.1%, critical for agrochemical intermediates.
Ketene-Based Acylation
Ketene gas (CH₂=C=O) serves as an alternative acylating agent in the presence of Cu(I) catalysts. The Grignard reagent reacts with ketene at −78°C in diethyl ether, forming the trifluoroacetophenone derivative without requiring pre-formed trifluoroacetyl donors. However, this method demands cryogenic conditions, limiting industrial scalability.
Industrial-Scale Production Considerations
Solvent Recovery and Effluent Management
THF recovery via distillation reduces costs by 20–30% in large-scale operations. Effluent streams containing magnesium salts are neutralized with NaOH, precipitating Mg(OH)₂ for safe disposal. Closed-loop systems in CN113024390B recycle unreacted aryl halides, achieving 95% atom economy.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 3'-Phenyl-2,2,2-trifluoroacetophenone, and how do reaction conditions optimize yield?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, in Friedel-Crafts reactions, trifluoroacetyl groups are introduced using AlCl₃ as a catalyst under anhydrous conditions at 0–60°C. Reaction pH (e.g., pH 4–6 in coupling reactions) and temperature control are critical to avoid side products like over-acylated derivatives . Purification often involves steam distillation and column chromatography (ethyl acetate/hexane gradients), achieving yields >70% when using optimized stoichiometry .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : Key techniques include:
- ¹⁹F NMR : Identifies trifluoromethyl chemical shifts (δ -60 to -70 ppm) and distinguishes substituent positions .
- GC-MS : Confirms molecular weight (206.14 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves steric effects from the phenyl and trifluoromethyl groups, critical for confirming regioselectivity in derivatives .
Q. What physical properties are critical for handling this compound in experiments?
- Answer : Key properties include:
- Melting point : ~90–95°C (varies with purity; impurities from incomplete acylation lower mp) .
- Solubility : High in DCM, DMF, and THF but low in water. Preferential solubility in aprotic solvents aids in extraction .
- Hygroscopicity : The trifluoromethyl group increases moisture sensitivity, requiring storage under inert gas .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) like CF₃ influence the compound’s reactivity in cross-coupling reactions?
- Answer : The CF₃ group deactivates the aromatic ring, directing electrophilic substitution to meta positions. In Suzuki-Miyaura couplings, EWGs reduce oxidative addition efficiency but enhance stability of palladium intermediates. For example, coupling with boronic acids requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) to overcome electronic deactivation .
Q. What strategies mitigate low yields in Friedel-Crafts acylations involving this compound?
- Answer : Common issues and solutions:
- Byproduct formation : Use substoichiometric AlCl₃ (1.2 eq.) and slow reagent addition to minimize polyacylation .
- Moisture sensitivity : Rigorous drying of solvents (e.g., molecular sieves in DCM) and reagents is essential .
- Workup optimization : Quench reactions with ice-cold HCl to precipitate Al salts, improving isolation .
Q. How does the compound’s stability under acidic/basic conditions affect its use in multistep syntheses?
- Answer : The trifluoromethyl group confers stability under acidic conditions (e.g., HCl/EtOH reflux) but promotes hydrolysis in strong bases (e.g., NaOH >1M). For base-sensitive reactions, use mild conditions (e.g., K₂CO₃ in THF/H₂O) and monitor pH to prevent degradation of the ketone moiety .
Q. What computational methods predict the compound’s regioselectivity in electrophilic substitutions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution, showing higher positive charge at the meta position due to CF₃-induced electron withdrawal. Molecular electrostatic potential maps align with experimental nitration and halogenation outcomes .
Methodological Considerations
Q. How are impurities (e.g., di- or tri-acylated byproducts) identified and removed during synthesis?
- Answer : Analytical methods:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate mono- and di-acylated products .
- TLC : Use hexane/ethyl acetate (4:1) to monitor reaction progress; byproducts exhibit lower Rf values .
- Recrystallization : Ethanol/water mixtures (1:3) preferentially crystallize the target compound .
Q. What safety protocols are essential given the compound’s reactivity and toxicity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
